4-(Diméthylamino)benzoate de 2-éthylhexyle

Vue d'ensemble

Description

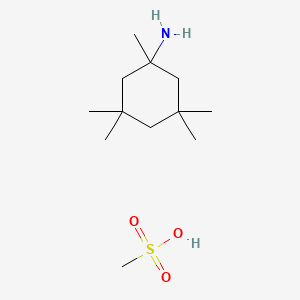

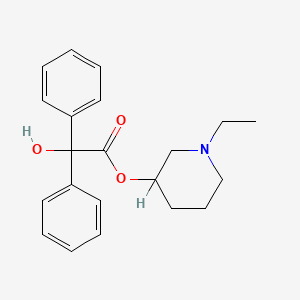

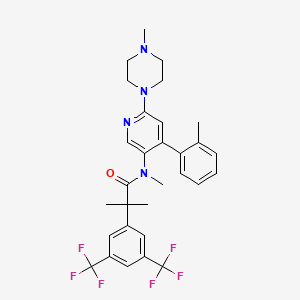

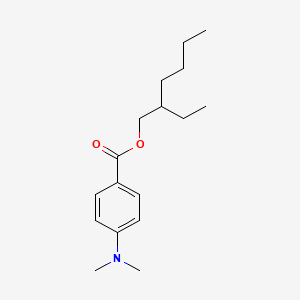

Il est couramment utilisé comme ingrédient dans les crèmes solaires en raison de sa capacité à absorber les rayons ultraviolets B (UV-B), empêchant ainsi les dommages directs à l'ADN par les radiations UV-B . Ce liquide huileux jaunâtre, insoluble dans l'eau, est un ester formé par la condensation du 2-éthylhexanol avec l'acide diméthylaminobenzoïque .

Mécanisme D'action

Target of Action

2-Ethylhexyl 4-(dimethylamino)benzoate, also known as Padimate O , is an organic compound that primarily targets ultraviolet (UV) rays . It is a UV filter that is widely used in the preparation of sunscreens and ultrathin films of acrylates .

Mode of Action

The compound absorbs UV rays, thereby preventing direct DNA damage by UV-B . The excited 2-ethylhexyl 4-(dimethylamino)benzoate molecule may then react with dna to produce indirect dna damage, similar to the effects of ionizing radiation .

Biochemical Pathways

It is known that the compound interacts with dna, potentially causing indirect dna damage

Pharmacokinetics

A study has been conducted on the in vivo metabolism of this compound, indicating that it is metabolized in the body . More research is needed to understand its pharmacokinetic properties fully.

Result of Action

The primary result of the action of 2-Ethylhexyl 4-(dimethylamino)benzoate is the absorption of UV rays, which helps to prevent skin damage and sunburn . By absorbing UV rays, the compound prevents them from reaching the skin and causing DNA damage .

Action Environment

The efficacy and stability of 2-Ethylhexyl 4-(dimethylamino)benzoate can be influenced by environmental factors. For instance, it is used in outdoor environments where there is exposure to sunlight . Additionally, it is used in long-life materials with low release rates, such as construction and building materials . The compound’s action can also be influenced by its concentration in the product, the presence of other ingredients, and the specific conditions of use .

Applications De Recherche Scientifique

Padimate O has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and photochemical reactions.

Biology: Research has shown that Padimate O can penetrate human skin and induce DNA strand breaks in vitro.

Medicine: It is an active ingredient in sunscreens, providing protection against UV-B radiation.

Industry: Padimate O is used in the production of dyes and pharmaceutical intermediates.

Analyse Biochimique

Biochemical Properties

2-Ethylhexyl 4-(dimethylamino)benzoate plays a significant role in biochemical reactions, particularly in the context of UV protection. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 2-Ethylhexyl 4-(dimethylamino)benzoate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of 2-Ethylhexyl 4-(dimethylamino)benzoate on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Ethylhexyl 4-(dimethylamino)benzoate exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzyme activities, as well as alterations in gene expression. For example, the compound has been shown to inhibit the activity of certain DNA repair enzymes, thereby affecting the cell’s ability to repair UV-induced DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexyl 4-(dimethylamino)benzoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethylhexyl 4-(dimethylamino)benzoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Ethylhexyl 4-(dimethylamino)benzoate vary with different dosages in animal models. At low doses, the compound has been shown to provide effective UV protection without significant adverse effects. At higher doses, it can cause toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s protective effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

2-Ethylhexyl 4-(dimethylamino)benzoate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo phase II metabolism, including glucuronidation and sulfation, to enhance their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 2-Ethylhexyl 4-(dimethylamino)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s distribution can influence its efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of 2-Ethylhexyl 4-(dimethylamino)benzoate plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to accumulate in the cell nucleus, where it can interact with DNA and nuclear proteins. This localization can affect the compound’s ability to modulate gene expression and DNA repair processes .

Méthodes De Préparation

L'octinoxate est synthétisé par estérification du 2-éthylhexanol avec l'acide diméthylaminobenzoïque. La réaction implique généralement l'utilisation d'un catalyseur acide et est effectuée sous reflux pour assurer une conversion complète . Les méthodes de production industrielle suivent des principes similaires mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le produit est ensuite purifié par distillation ou recristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

L'octinoxate subit plusieurs types de réactions chimiques, notamment :

Substitution : Le composé peut subir des réactions de substitution nucléophile en raison de la présence du groupe fonctionnel ester.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme l'oxygène singulet et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'octinoxate a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et les réactions photochimiques.

Médecine : C'est un ingrédient actif dans les crèmes solaires, offrant une protection contre les rayons UV-B.

Industrie : L'octinoxate est utilisé dans la production de colorants et d'intermédiaires pharmaceutiques.

Mécanisme d'action

L'octinoxate absorbe les rayons UV-B, qui peuvent induire des dommages à l'ADN dans les kératinocytes humains. Lors de la photoexcitation, il génère de l'oxygène singulet et forme des radicaux libres centrés sur le carbone . Ces espèces réactives peuvent provoquer des cassures directes de l'ADN, conduisant à des effets mutagènes potentiels . L'octinoxate atténue également les dommages cellulaires simples et réparables induits par les UV .

Comparaison Avec Des Composés Similaires

L'octinoxate est similaire à d'autres filtres UV tels que :

Padimate A : Un autre ingrédient des crèmes solaires avec des propriétés d'absorption des UV similaires.

Octyl méthoxycinnamate : Un filtre UV-B couramment utilisé dans les crèmes solaires.

Benzophénone-3 : Connu pour sa capacité à absorber les rayons UV-A et UV-B.

L'octinoxate est unique en raison de sa structure d'ester spécifique, qui fournit une absorption efficace des UV-B tout en posant des risques potentiels de photodégradation et de dommages à l'ADN .

Propriétés

IUPAC Name |

2-ethylhexyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h9-12,14H,5-8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWZRNAHINYAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029320 | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [MSDSonline] | |

| Record name | Padimate O | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

325 °C | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 g/cu cm at 25 °C | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

It is proposed that simultaneous contact of padimate O with keratinocytes can stimulate the diffusion through human epidermis. Upon photoexcitation, padimate O generates singlet oxygen and forms carbon-centred free radicals. While padimate O attenuates simple and repairable, UV-induced cellular damage, it may also increase complex chemical damage that is more difficult to repair by normal cells., Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/, ... The photomutagenic sunscreen Padimate-O attacks DNA on illumination with simulated sunlight, producing strand breaks and lesions that are labile to N,N'-dimethylethylenediamine but few, if any, cyclobutane dimers or other direct photoproducts. The damage can be completely suppressed by the free radical quenchers Tris, ethanol, mannitol and dimethylsulfoxide, which is commonly used as a solvent in conventional photomutagenicity assays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, mobile liquid, Colorless liquid | |

CAS No. |

21245-02-3 | |

| Record name | 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate o [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Padimate O | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PADIMATE O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z11006CMUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PADIMATE O | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.